Anagliptin

Vue d'ensemble

Description

Anagliptin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. It is approved for use in Japan and belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 inhibitors or "gliptins" .

Synthesis Analysis

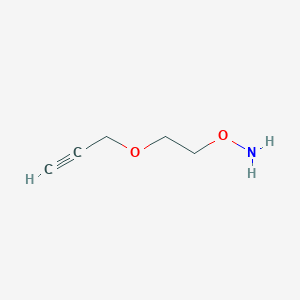

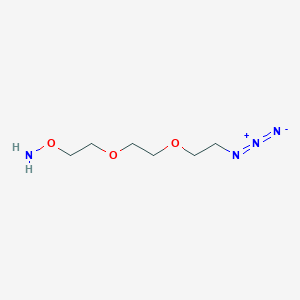

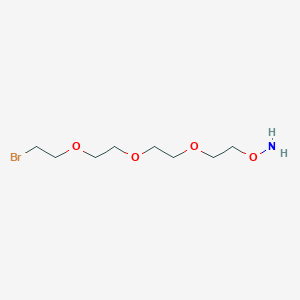

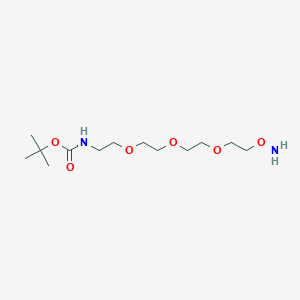

The synthesis of this compound involves several steps. The process starts with the reaction of cyanoacetaldehyde with N,N-dimethylformamide dimethyl acetal to obtain (2E)-3-(dimethylamino)-2-formylacrylonitrile. This is then subjected to ring closing with 3-amino-5-methylpyrazole to obtain 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile. The final step involves hydrolysis to obtain the this compound key intermediate .

Molecular Structure Analysis

The single-crystal structure of this compound was determined. Two independent molecules were held together by intermolecular hydrogen bonds. The absolute configuration of the 2-cyanopyrrolidine ring delivered from L-prolinamide was confirmed to be S .

Chemical Reactions Analysis

This compound was subjected to stresses such as acidic, alkali, oxidation, photolysis, and thermal conditions. The drug showed significant degradation in alkaline and oxidative conditions. Alkaline and oxidative degradation followed first-order kinetics .

Physical And Chemical Properties Analysis

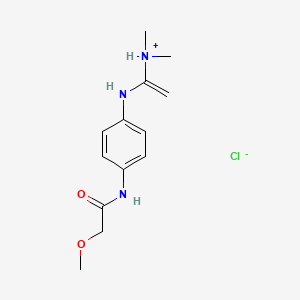

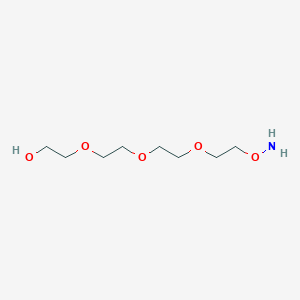

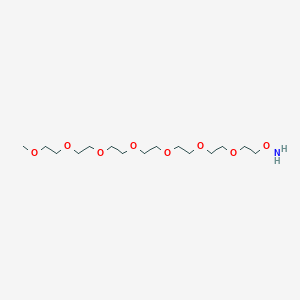

This compound has a molecular formula of C19H25N7O2 and a molecular weight of 383.45. It is soluble in DMSO .

Applications De Recherche Scientifique

Management of Type 2 Diabetes Mellitus : Anagliptin has been found effective in improving blood glucose levels, with a notable reduction in HbA1c values and improvements in both fasting and postprandial blood glucose levels (Nishio, Abe, & Ito, 2015).

Improvement in Serum Lipid Profile : Studies have shown that this compound improves dyslipidemia by reducing levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) in patients with type 2 diabetes (Kurozumi et al., 2017).

Effects on Myoblast Differentiation and Mitochondrial Biogenesis : this compound enhances myoblast differentiation and upregulates mitochondrial biogenic factors in skeletal muscle cells, suggesting potential benefits for muscle dysfunction in type 2 diabetes mellitus (Han et al., 2020).

Protective Effects Against Neuronal Cell Damage : this compound has shown protective capacities against amyloid-β-induced cytotoxicity in neuronal cells, suggesting potential therapeutic applications in Alzheimer's disease treatment (Chen et al., 2019).

Renoprotective Effects : this compound has demonstrated benefits in reducing albuminuria and urinary liver-type fatty acid-binding protein excretion in patients with type 2 diabetic nephropathy, indicating its renoprotective action independent of glucose-lowering effects (Kitada et al., 2017).

Prevention of Vascular Smooth Muscle Cell Senescence : this compound prevented cellular senescence in vascular smooth muscle cells by increasing the expression of sirtuin1 (SIRT1), which could be relevant in the management of atherosclerosis (Zhao et al., 2021).

Mécanisme D'action

Target of Action

Anagliptin primarily targets an enzyme called dipeptidyl peptidase-4 (DPP-4) in the body . This enzyme is responsible for degrading incretin hormones, which are crucial for maintaining glucose homeostasis .

Mode of Action

this compound works by inhibiting the action of DPP-4 . This inhibition leads to an increase in the levels of active plasma incretins, which in turn helps control glycemic levels . Incretin hormones, such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1, enhance insulin secretion and inhibit glucagon secretion, thereby reducing plasma glucose levels .

Biochemical Pathways

this compound, like other DPP-4 inhibitors, exerts favorable changes in several biochemical pathways. These changes include improved endothelial function, reduction of inflammatory markers, oxidative stress ischemia/reperfusion injury, and atherogenesis . Additionally, this compound increases adiponectin levels and modestly decreases lipidemia and blood pressure .

Pharmacokinetics

this compound is well absorbed with a bioavailability of more than 73% . The mean time to reach maximum concentration (t max) ranges from 0.9 to 1.8 hours . Its concentration decreases with a half-life of 5.8 to 6.2 hours in patients with type 2 diabetes mellitus when administered at the recommended regimen .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the accumulation of monocytes and macrophages in the vascular wall, a decrease in smooth muscle cell content in plaque areas, and a reduction in the oil red O-stained area around the aortic valve . These effects contribute to the anti-atherosclerotic effect of this compound .

Action Environment

Environmental factors such as diet, physical activity, and exposure to pollutants can influence the action, efficacy, and stability of this compound . For instance, a diet high in energy density and a sedentary lifestyle, which are common in Western societies, can exacerbate the symptoms of type 2 diabetes and potentially impact the effectiveness of this compound . Therefore, maintaining a healthy lifestyle is crucial for enhancing the therapeutic effects of this compound.

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXYBEHACFJIEL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045689 | |

| Record name | Anagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

739366-20-2 | |

| Record name | Anagliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=739366-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0739366202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K726J96838 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.